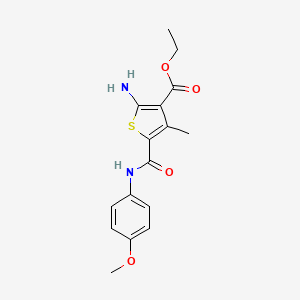

2-Amino-5-(4-methoxy-phenylcarbamoyl)-4-methyl-thiophene-3-carboxylic acid ethyl ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound of interest, 2-Amino-5-(4-methoxy-phenylcarbamoyl)-4-methyl-thiophene-3-carboxylic acid ethyl ester, is a derivative of thiophene, which is a heterocyclic compound with a sulfur atom in its ring structure. Thiophene derivatives are known for their diverse biological activities and are often used in pharmaceutical research and development. The methoxy group and the phenylcarbamoyl moiety suggest potential interactions with biological targets, possibly through hydrogen bonding or hydrophobic interactions.

Synthesis Analysis

The synthesis of thiophene derivatives can be complex, involving multiple steps and various reagents. For instance, the synthesis of related compounds, such as 2-aminothiazole derivatives, involves the reaction of acylaminocyanoesters with dithiadiphosphetane disulfide in refluxing benzene . Another related compound, 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile, was synthesized using the Gewald synthesis technique, which involves a mild base and sulfur powder . These methods highlight the versatility of thiophene chemistry and the potential approaches that could be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of thiophene derivatives is crucial for their biological activity. X-ray crystallography can reveal important structural features, such as the planarity of the thiazole ring and the presence of hydrogen-bonded cycles, which can influence the compound's reactivity and interaction with biological targets . The resonance interaction within the molecule, as indicated by shortened distances between certain atoms, can also affect its chemical properties .

Chemical Reactions Analysis

Thiophene derivatives can undergo various chemical reactions, which can be utilized to modify their structure and enhance their biological properties. For example, the synthesis of Schiff bases from thiophene derivatives involves the treatment with aldehydes to yield compounds with potential antimicrobial activity . The reactivity of the amino group and the carboxylic acid ester functionality in the compound of interest suggests that it could also participate in similar reactions, leading to a wide range of possible derivatives with varied biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. High-performance liquid chromatography (HPLC) can be used to determine the presence and concentration of these compounds in biological samples, indicating their absorption and metabolism in vivo . The presence of substituents like the methoxy group and the phenylcarbamoyl group can affect the compound's lipophilicity, which in turn can influence its pharmacokinetic properties.

Applications De Recherche Scientifique

Synthesis and Characterization

Derivative Synthesis : Studies have detailed the synthesis of various thiophene derivatives, highlighting methodologies that could be applicable to the synthesis and functionalization of 2-Amino-5-(4-methoxy-phenylcarbamoyl)-4-methyl-thiophene-3-carboxylic acid ethyl ester. For instance, Campaigne & Abe (1975) demonstrated the synthesis of isomeric benzo[b] thiophene-2-carboxylic acids, emphasizing the role of esterification and decarboxylation in modifying thiophene compounds Campaigne & Abe, 1975.

Thiophene-Based Dyes : Karcı & Karcı (2012) explored the synthesis of thiophene-based bis-heterocyclic monoazo dyes, indicating the potential application of similar thiophene derivatives in dye manufacturing. The study elaborates on the solvatochromic behavior and tautomeric structures of these dyes Karcı & Karcı, 2012.

Chemical Reactivity and Applications

Chemical Reactivity : Golankiewicz et al. (1985) discussed the reaction of acylaminocyanoesters with thiophene derivatives leading to substituted aminothiazoles. This study showcases the chemical reactivity of thiophene derivatives and their potential in synthesizing novel compounds with specific functionalities Golankiewicz et al., 1985.

Biological Activity : Mabkhot et al. (2017) synthesized novel thiophene-containing compounds, evaluating their antibacterial and antifungal activities. This implies the relevance of thiophene derivatives in medicinal chemistry, especially as potential candidates for antimicrobial agents Mabkhot et al., 2017.

Propriétés

IUPAC Name |

ethyl 2-amino-5-[(4-methoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O4S/c1-4-22-16(20)12-9(2)13(23-14(12)17)15(19)18-10-5-7-11(21-3)8-6-10/h5-8H,4,17H2,1-3H3,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMDIHVABFGQCSB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC(=C1C)C(=O)NC2=CC=C(C=C2)OC)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60353468 |

Source

|

| Record name | 2-amino-5-(4-methoxy-phenylcarbamoyl)-4-methyl-thiophene-3-carboxylic acid ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60353468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5726-48-7 |

Source

|

| Record name | 2-amino-5-(4-methoxy-phenylcarbamoyl)-4-methyl-thiophene-3-carboxylic acid ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60353468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

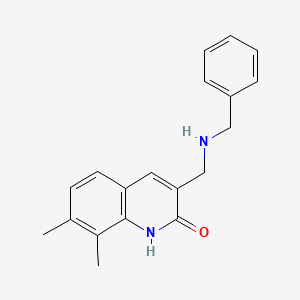

![3-{[(Furan-2-ylmethyl)-amino]-methyl}-8-methyl-1H-quinolin-2-one](/img/structure/B1299923.png)

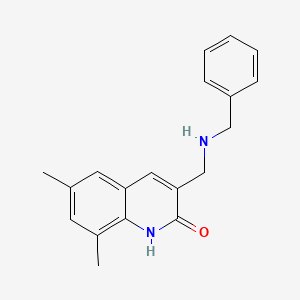

![5-[2-(1H-Benzoimidazol-2-yl)-ethyl]-4-methyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B1299924.png)

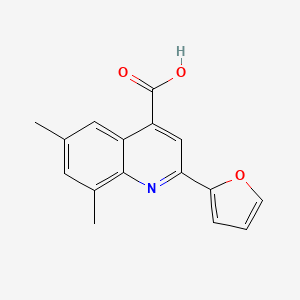

![3-Amino-8-methylthieno[2,3-b]quinoline-2-carboxylic acid](/img/structure/B1299925.png)

![(5-o-Tolyloxymethyl-[1,3,4]oxadiazol-2-yl-sulfanyl)-acetic acid](/img/structure/B1299931.png)

![2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B1299952.png)

![Thieno[3,2-b]thiophene-2-carbaldehyde](/img/structure/B1299956.png)